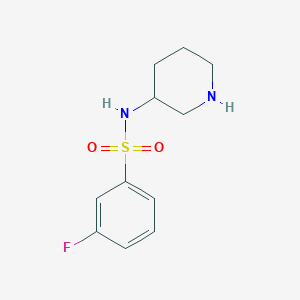

3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide

描述

3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide derivative featuring a piperidin-3-yl substituent on the sulfonamide nitrogen. The piperidine moiety introduces a basic nitrogen, which may improve solubility and facilitate interactions with biological targets, such as enzymes or receptors. This compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .

属性

IUPAC Name |

3-fluoro-N-piperidin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1,3,5,7,10,13-14H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENRVSFKFTRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, 3-fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of piperidin-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere. Triethylamine (2.5 equiv) serves as a base to neutralize HCl byproducts. After stirring for 12–24 hours at room temperature, the mixture is washed with water, and the organic layer is dried over sodium sulfate before solvent evaporation.

Key Variables :

- Base Selection : Pyridine or N-methylmorpholine in tetrahydrofuran (THF) may substitute triethylamine, though the latter minimizes side reactions.

- Solvent Systems : Dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) accelerates reaction kinetics but risks decomposition of heat-sensitive intermediates.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, as excess chloride may hydrolyze to sulfonic acid.

Yield : 68–82% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic sulfur atom in the sulfonyl chloride.

- Deprotonation : The base abstracts a proton from the intermediate sulfonamide, facilitating chloride expulsion.

Side reactions, such as disulfone formation or over-sulfonation, are mitigated by controlled addition rates and low temperatures.

Nucleophilic Aromatic Substitution (NAS) Strategies

Alternative routes employ NAS to install the piperidin-3-yl group onto preformed sulfonamide scaffolds. This method is advantageous when functionalizing electron-deficient aromatic rings.

Substrate Preparation and Reaction Parameters

A nitro- or halogen-substituted benzene sulfonamide undergoes displacement with piperidin-3-amine under basic conditions. For example, 3-fluoro-N-(4-fluorophenyl)benzene-1-sulfonamide is treated with piperidin-3-amine (1.5 equiv) and cesium carbonate (3.0 equiv) in DMSO at 100°C for 18 hours. The fluoride leaving group is substituted by the amine, yielding the target compound.

Optimization Notes :

- Leaving Group Reactivity : Fluoride > chloride > bromide in DMSO due to polar aprotic solvent effects.

- Temperature : Reactions at 100°C achieve >90% conversion within 18 hours, whereas room temperature requires prolonged durations (>72 hours).

Yield : 75–88% after recrystallization from methanol.

Protective Group Approaches for Amine Functionalization

To prevent undesired side reactions during sulfonylation, protective group strategies are employed for the piperidin-3-amine precursor.

tert-Butoxycarbonyl (Boc) Protection

Piperidin-3-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, followed by sulfonylation with 3-fluorobenzenesulfonyl chloride. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in DCM.

Advantages :

- Prevents over-alkylation or sulfonation of the amine.

- Facilitates purification of intermediates via aqueous extraction.

Yield : 64% overall (protection → sulfonylation → deprotection).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | DCM, triethylamine, rt, 24 h | 82% | >95% | High (gram-scale) |

| NAS | DMSO, Cs₂CO₃, 100°C, 18 h | 88% | 93% | Moderate |

| Boc Protection-Deprotection | THF/H₂O, Boc₂O, TFA/DCM | 64% | 89% | Low (milligram-scale) |

Key Observations :

- Direct sulfonylation offers the highest yield and scalability, making it industrially preferable.

- NAS requires specialized substrates but achieves excellent regioselectivity.

- Protective group methods, while lower yielding, are critical for complex derivatives.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity with a retention time of 6.8 minutes.

化学反应分析

Types of Reactions

3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .

科学研究应用

Anticancer Activity

3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide has been investigated for its role as a potential anticancer agent. The mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of sulfonamides, including this compound, showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance potency against certain cancer types, suggesting a pathway for developing more effective treatments .

Enzyme Inhibition

The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in tumor growth and metastasis. By targeting CA, this compound can potentially reduce tumor progression.

Data Table: Carbonic Anhydrase Inhibition Potency

| Compound | Inhibition Potency (Kd) |

|---|---|

| This compound | 6 nM |

| Other Sulfonamide Derivatives | Varies |

This table illustrates the binding affinity of the compound compared to other derivatives, highlighting its effectiveness as an inhibitor .

Pharmacological Properties

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability. Its ability to form hydrogen bonds with biological targets enhances its efficacy.

Pharmacokinetic Profile:

The compound's interaction with biological membranes allows for effective cellular uptake, which is critical for its therapeutic action .

Target Interactions

The compound interacts with various biological targets, including:

- 5-HT1A Receptors: Modulating serotonin pathways which can influence mood and anxiety disorders.

- Aromatase Inhibition: Reducing estrogen levels, which is beneficial in treating estrogen-dependent cancers .

Material Science

Beyond medicinal applications, this compound can serve as a building block in the synthesis of novel materials with unique properties. Its sulfonamide group provides versatility in chemical modifications .

作用机制

The mechanism of action of 3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects . The sulfonamide group plays a crucial role in stabilizing the compound’s interaction with its targets .

相似化合物的比较

Key Findings from Comparative Studies

Substituent Effects on Activity :

- The herbicidal activity of the ureidopyrimidine derivative () highlights the importance of chloro and trifluoromethyl groups in agrochemical applications, contrasting with the discontinued status of the target compound, which lacks these substituents .

- The piperazine derivative () demonstrates how replacing piperidine with piperazine—a more basic and conformationally flexible ring—can shift activity toward CNS targets .

However, this may also complicate NMR characterization due to overlapping signals in aromatic regions . The trifluorobutane chain in N-{3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide () increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound’s piperidine group .

Structural Complexity and Binding: Chromen-oxo and pyrazolo-pyrimidine cores () introduce planar aromatic systems that may facilitate π-π stacking with kinase active sites, a feature absent in the simpler piperidine-containing target compound .

Discussion on Discontinuation and Commercial Viability

The discontinuation of 3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide () and its pyrazole analog () may reflect challenges in scalability, toxicity, or insufficient efficacy in preclinical studies. In contrast, compounds with more complex scaffolds (e.g., ) remain under investigation, suggesting that structural diversification around the sulfonamide core is critical for optimizing therapeutic or agrochemical profiles.

生物活性

3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄FNO₂S

- Functional Groups : Sulfonamide (-SO₂NH₂), fluorine atom, piperidine moiety.

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Enzyme Interaction

This compound has demonstrated notable interactions with various enzymes, particularly:

- Acetylcholinesterase : Inhibits the breakdown of acetylcholine, potentially enhancing cholinergic signaling.

- Carbonic Anhydrase : Relevant for treating conditions like glaucoma and certain cancers; compounds similar to this sulfonamide have shown inhibitory effects on this enzyme.

Cellular Effects

Studies indicate that this compound influences several cellular processes:

- Cell Proliferation : It has been shown to inhibit cell growth in various cancer cell lines, suggesting potential anticancer properties .

- Apoptosis : The compound may induce apoptosis in tumor cells through modulation of specific signaling pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. The mechanisms include:

- Enzyme Inhibition : By binding to active sites on target enzymes, it alters their function, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Signal Transduction Modulation : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression .

Case Studies

- Anticancer Activity : In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects comparable to established chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for antibacterial activity against Staphylococcus aureus, showing effectiveness at a concentration of 50 µg per well, highlighting its potential as an antibacterial agent.

Data Table: Biological Activity Overview

常见问题

Q. What are the key steps in synthesizing 3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Sulfonamide bond formation : Reacting 3-fluorobenzenesulfonyl chloride with piperidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions : For derivatives, nucleophilic substitution or palladium-catalyzed cross-coupling may introduce additional groups (e.g., pyridazine or trifluoromethyl moieties) .

- Optimization : Temperature (often 0–60°C), solvent polarity (THF, DMF), and catalysts (e.g., Pd/C) are adjusted to maximize yield. Thin-layer chromatography (TLC) monitors reaction progress .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming sulfonamide linkage and fluorine substitution .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .

- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF .

Q. What are the common impurities formed during synthesis, and how are they identified and mitigated?

- Byproducts : Unreacted sulfonyl chloride or amine intermediates, or oxidized derivatives (e.g., sulfones).

- Mitigation : Recrystallization (ethanol/water) or column chromatography removes impurities . HPLC-MS identifies degradation products under stress conditions (heat, light) .

Advanced Research Questions

Q. How does the introduction of fluorine and piperidine moieties influence the compound's biological activity and pharmacokinetics?

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Piperidine : Facilitates hydrogen bonding with enzyme active sites (e.g., tyrosine kinases), enhancing inhibitory potency .

- Pharmacokinetics : Fluorine reduces CYP450-mediated metabolism, extending half-life. Piperidine’s basicity improves solubility in acidic compartments .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Binding assays : Surface plasmon resonance (SPR) quantifies target affinity discrepancies (e.g., IC₅₀ variations due to assay conditions) .

- Structural analysis : X-ray crystallography or molecular docking clarifies conformational changes affecting activity .

- Meta-analysis : Cross-referencing data from PubChem and independent studies identifies outliers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide derivative for enhanced target specificity?

- Modifications : Replacing the piperidine with morpholine (electron-rich) or adjusting fluorine position alters steric/electronic interactions .

- Data-driven design : Comparative tables of IC₅₀ values for analogs (e.g., trifluoromethyl vs. nitro substituents) highlight critical functional groups .

- In silico modeling : QSAR predicts bioactivity trends, prioritizing synthetic targets .

Q. What in silico and in vitro methods are recommended for elucidating the compound's mechanism of action against cancer-related enzymes?

- In silico : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets . MD simulations assess stability of enzyme-ligand complexes .

- In vitro : Kinase inhibition assays (ADP-Glo™) quantify activity against EGFR or BRAF mutants. Cellular assays (MTT) measure cytotoxicity in cancer cell lines .

Q. What are the stability profiles of this compound under various storage conditions, and how is degradation prevented?

- Stability studies : Accelerated testing (40°C/75% RH) over 6 months reveals hydrolysis of the sulfonamide bond as the primary degradation pathway .

- Prevention : Lyophilization and storage in amber vials at -20°C under argon minimizes oxidation and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。